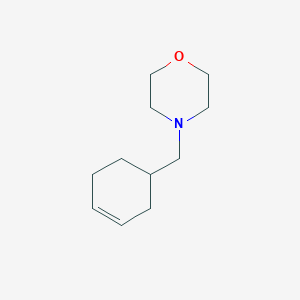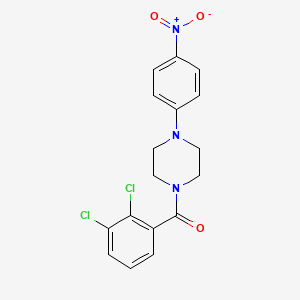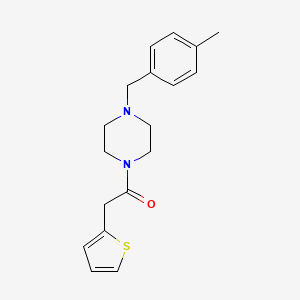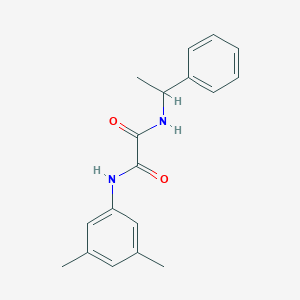![molecular formula C25H22F3N3O3 B4962509 1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, commonly known as DAPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research areas.
作用機序
The exact mechanism of action of DAPP is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors, including the serotonin and dopamine receptors. DAPP has been shown to bind to these receptors and alter their activity, leading to changes in neurotransmitter signaling.
Biochemical and Physiological Effects:
DAPP has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter signaling, antitumor activity, and anti-inflammatory effects. Additionally, DAPP has been shown to exhibit analgesic effects in animal models, making it a potential candidate for use in pain research.
実験室実験の利点と制限
One advantage of using DAPP in lab experiments is its ability to modulate specific neurotransmitter receptors, allowing researchers to investigate the role of these receptors in various physiological processes. Additionally, DAPP has been shown to exhibit antitumor activity, making it a potential candidate for use in cancer research. However, one limitation of using DAPP is its relatively complex synthesis method, which may limit its availability for use in certain research areas.
将来の方向性
There are several potential future directions for research involving DAPP. One area of interest is the development of new drugs based on the structure of DAPP, which may exhibit improved activity and selectivity for specific receptors. Additionally, further investigation into the mechanisms underlying the antitumor and anti-inflammatory effects of DAPP may lead to the development of new therapies for cancer and other inflammatory diseases. Finally, the use of DAPP in combination with other compounds may lead to the development of novel treatments for various neurological disorders.
合成法
The synthesis of DAPP involves the reaction of diphenylacetylchloride with 2-nitro-4-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield the final product, DAPP.
科学的研究の応用
DAPP has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, DAPP has been shown to modulate the activity of certain neurotransmitter receptors, making it a potential tool for investigating the mechanisms underlying various neurological disorders. In pharmacology, DAPP has been studied for its potential use as a lead compound in the development of new drugs targeting specific receptors. Additionally, DAPP has been shown to exhibit antitumor activity, making it a potential candidate for use in cancer research.
特性
IUPAC Name |
1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,2-diphenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N3O3/c26-25(27,28)20-11-12-21(22(17-20)31(33)34)29-13-15-30(16-14-29)24(32)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINLLAPPWMFFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2,2-diphenylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)


![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)

![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)